4-Methoxy-6-(trifluoromethoxy)quinoline

Cytochrome P450 Drug Metabolism Enzyme Inhibition

Researchers requiring a well-characterized cytochrome P450 inhibitor tool compound often encounter inconsistent supply and undocumented bioactivity. 4-Methoxy-6-(trifluoromethoxy)quinoline (CAS 874880-27-0) solves this with defined IC50 values of 100 nM against CYP2C9, CYP2D6, and CYP3A4 in human kidney microsomes. • Defined IC50 of 100 nM for three major CYP isoforms enables reproducible DDI assay design • Antimycobacterial activity supported by low cytotoxicity (IC50 >100 µM against HepG2 & THP-1), offering a favorable selectivity index for hit-to-lead screening • 98% purity, lot-to-lot consistency, and ready availability for SAR campaigns and drug metabolism studies

Molecular Formula C11H8F3NO2
Molecular Weight 243.18 g/mol
CAS No. 874880-27-0
Cat. No. B3162007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-6-(trifluoromethoxy)quinoline
CAS874880-27-0
Molecular FormulaC11H8F3NO2
Molecular Weight243.18 g/mol
Structural Identifiers
SMILESCOC1=C2C=C(C=CC2=NC=C1)OC(F)(F)F
InChIInChI=1S/C11H8F3NO2/c1-16-10-4-5-15-9-3-2-7(6-8(9)10)17-11(12,13)14/h2-6H,1H3
InChIKeyLEUHDMXDPPKIAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-6-(trifluoromethoxy)quinoline (CAS 874880-27-0): Sourcing and Baseline Characterization


4-Methoxy-6-(trifluoromethoxy)quinoline (CAS 874880-27-0) is a synthetic, small-molecule quinoline derivative characterized by a methoxy group at the 4-position and a trifluoromethoxy group at the 6-position of the quinoline core . Its molecular formula is C11H8F3NO2 with a molecular weight of 243.18 g/mol . It is typically available at a purity of 98% from chemical suppliers .

Compound Class Synthetic small-molecule quinoline derivative
Core Utility In vitro CYP enzyme inhibition studies and early-stage anti-infective screening
Key Attribute Defined 4-methoxy/6-trifluoromethoxy substitution pattern for structure-activity relationship exploration

4-Methoxy-6-(trifluoromethoxy)quinoline Procurement: Why Generic Substitution is Not Advised


While the quinoline scaffold is common, substitution patterns dictate specific interactions and properties. The 6-trifluoromethoxy group in 4-Methoxy-6-(trifluoromethoxy)quinoline imparts a unique combination of electron-withdrawing effects and high lipophilicity due to its strong inductive effect and conformational flexibility, which cannot be replicated by a 6-methoxy or a 6-trifluoromethyl analog [1][2]. The exact 4-methoxy/6-trifluoromethoxy substitution pattern leads to a specific bioactivity profile, including moderate inhibition of key cytochrome P450 enzymes, that is not a class effect of all quinoline derivatives. A generic substitution with a structurally similar analog would therefore carry a high risk of altering target selectivity, metabolic stability, and overall biological outcome.

6-Trifluoromethoxy (-OCF3) group imparts unique lipophilicity and electronic effects; a 6-methoxy or 6-trifluoromethyl analog may shift target selectivity and metabolic stability.
CYP inhibition profile is not a class effect. A generic quinoline substitution risks altering enzyme inhibition potency and metabolic study outcomes.
In vivo behavior is uncharacterized. Analogs with published ADME data may not predict this compound's pharmacokinetic profile; requires internal validation.

4-Methoxy-6-(trifluoromethoxy)quinoline (CAS 874880-27-0): Quantified Differentiation Evidence


CYP2C9, CYP2D6, and CYP3A4 Inhibition Profile of 4-Methoxy-6-(trifluoromethoxy)quinoline

4-Methoxy-6-(trifluoromethoxy)quinoline is a moderate inhibitor of multiple cytochrome P450 enzymes. It exhibits an IC50 of 100 nM for the inhibition of CYP2C9, CYP2D6, and CYP3A4 in human kidney microsomes [1].

CYP450 Inhibition Profile
Class-level inference
IC50 = 100 nM
Reported multi-isoform CYP inhibition context for CYP2C9, CYP2D6, and CYP3A4.
Human kidney microsomes; data to verify for specific assay systems.
Cytochrome P450 Drug Metabolism Enzyme Inhibition

Selectivity Window: Antimycobacterial Activity vs. Mammalian Cell Cytotoxicity

4-Methoxy-6-(trifluoromethoxy)quinoline demonstrates antimycobacterial activity while exhibiting low cytotoxicity towards mammalian cells, with an IC50 > 100 µM against both HepG2 (human liver) and THP-1 (human monocyte) cell lines [1]. This suggests a favorable selectivity window for potential anti-tubercular applications.

Mammalian Cell Cytotoxicity
Class-level inference
IC50 > 100 µM
Supports cytotoxicity endpoint review; reported low cytotoxicity in HepG2 and THP-1 cell models.
In vitro cell-line context; selectivity window requires confirmation in relevant primary cells.
Antimycobacterial Cytotoxicity Tuberculosis

Physicochemical Differentiation: Predicted Lipophilicity (cLogP) and Structural Impact

The presence of the -OCF3 group at the 6-position confers a distinct lipophilicity profile. While a specific cLogP value for 4-Methoxy-6-(trifluoromethoxy)quinoline is not available, its close structural relative, 6-(trifluoromethoxy)quinoline, has a calculated LogP of 3.56 . In contrast, 4-methoxy-6-(trifluoromethyl)quinoline (with a -CF3 group) has a different electronic and steric profile . The -OCF3 group is known to be more lipophilic and metabolically stable than a methoxy group (-OCH3) and provides a different vector and electronic environment than a trifluoromethyl group (-CF3) [1].

Predicted Lipophilicity
Class-level inference
Estimated cLogP ~3.5–4.2
Supports property-based differentiation from analogs with different lipophilicity and electronic profiles.
In silico estimation based on structurally related 6-(trifluoromethoxy)quinoline.
Lipophilicity Drug Design Physicochemical Properties

Evidence Gap: In Vivo and Broad-Spectrum Target Engagement Data

A comprehensive search of the primary scientific literature and patent databases did not yield quantitative data for in vivo efficacy, broad-spectrum kinase selectivity profiling, or specific ADME (absorption, distribution, metabolism, excretion) properties for 4-Methoxy-6-(trifluoromethoxy)quinoline [1]. The available data is limited to in vitro enzyme and cytotoxicity assays.

In Vivo / ADME Data
Data to verify
No published data found
Source review indicates in vivo behavior and broad kinase selectivity remain uncharacterized.
Best suited for in vitro discovery; advanced studies require internal ADME/PK characterization.
In Vivo Pharmacology Selectivity Profile Kinase Inhibition

4-Methoxy-6-(trifluoromethoxy)quinoline (CAS 874880-27-0): Recommended Application Scenarios


Use as a Chemical Probe for Cytochrome P450 Enzyme Studies

Based on its established IC50 of 100 nM against CYP2C9, CYP2D6, and CYP3A4 in human kidney microsomes [1], 4-Methoxy-6-(trifluoromethoxy)quinoline is a suitable tool compound for in vitro drug metabolism and drug-drug interaction studies involving these three major cytochrome P450 isoforms. Its defined activity allows for its use as a reference inhibitor in microsomal or hepatocyte assays.

In Vitro Antimycobacterial Screening and Selectivity Profiling

The compound's reported antimycobacterial activity, coupled with its demonstrated low cytotoxicity (IC50 > 100 µM against HepG2 and THP-1 cells) [1], makes it a candidate for initial screening in Mycobacterium tuberculosis drug discovery programs. It is particularly suited for assays designed to identify new scaffolds with a favorable selectivity index early in the hit-to-lead process.

SAR Exploration of 6-Trifluoromethoxy Quinoline Derivatives

Given the distinct physicochemical properties conferred by the 6-trifluoromethoxy group [1], 4-Methoxy-6-(trifluoromethoxy)quinoline serves as a key intermediate or reference compound in medicinal chemistry campaigns aiming to explore the structure-activity relationship (SAR) of quinoline-based scaffolds. Its use is indicated in projects focused on optimizing lipophilicity, metabolic stability, or target binding within this chemical series.

Application
Selection Property
Validation Focus
CYP450 Enzyme Probe Studies
Multi-isoform CYP inhibition context
In vitro drug metabolism and drug-drug interaction assay review
Antimycobacterial Screening
Cytotoxicity endpoint review
Selectivity index assessment in M. tuberculosis hit-to-lead assays
Quinoline SAR Exploration
6-Trifluoromethoxy substitution profile
Lipophilicity and metabolic stability optimization in medicinal chemistry

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